molecular formula C11H15NO2 B081929 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine CAS No. 13462-55-0

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine

Cat. No.: B081929
CAS No.: 13462-55-0
M. Wt: 193.24 g/mol
InChI Key: USSJPKDZKRQEMN-UHFFFAOYSA-N
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Description

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This compound is known for its unique structure, which includes a dioxino ring fused to a pyridine ring, and is characterized by the presence of four methyl groups at specific positions on the ring system.

Preparation Methods

The synthesis of 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine can be compared with other similar compounds, such as:

    2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-methanol: This compound has a similar dioxino-pyridine structure but with different methyl group positions and an additional methanol group.

    This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific methylation pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-12-8(2)10-9(7)6-13-11(3,4)14-10/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSJPKDZKRQEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1COC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Reactant of Route 4
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Reactant of Route 5
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Reactant of Route 6
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine

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